molecular formula C11H17NO2 B13462627 Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate

Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13462627
M. Wt: 195.26 g/mol
InChI Key: HTLHQIQXARECBI-UHFFFAOYSA-N
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Description

Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate is a substituted cyclohexane derivative. This compound is characterized by the presence of a cyano group and a carboxylate group attached to a cyclohexane ring, which also has two methyl groups at the 4th position. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Introduction of Substituents: The cyano and carboxylate groups are introduced through substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source, while the carboxylate group can be introduced through esterification reactions.

    Methylation: The methyl groups are added to the 4th position of the cyclohexane ring through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst.

    Substitution Reagents: Sodium cyanide (NaCN), methyl iodide (CH₃I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted cyclohexane derivatives.

Scientific Research Applications

Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: The compound may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate can be compared

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H17NO2/c1-10(2)4-6-11(8-12,7-5-10)9(13)14-3/h4-7H2,1-3H3

InChI Key

HTLHQIQXARECBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C#N)C(=O)OC)C

Origin of Product

United States

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